Deferiprone is a member of the class of 4-pyridones that is pyridin-4(1H)-one substituted at positions 1 and 2 by methyl groups and at position 3 by a hydroxy group. A lipid-soluble iron-chelator used for treatment of thalassaemia. It has a role as an iron chelator and a protective agent. Deferiprone is an oral iron chelator used as a second line agent in thalassemia syndromes when iron overload from blood transfusions occurs. Thalassemias are a type of hereditary anaemia due a defect in the production of hemoglobin. As a result, erythropoiesis, the production of new red blood cells, is impaired. FDA approved on October 14, 2011. Deferiprone is an Iron Chelator. The mechanism of action of deferiprone is as an Iron Chelating Activity. Deferiprone is an oral iron chelating agent used to treat transfusion related, chronic iron overload. Deferiprone has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury. Deferiprone is an orally bioavailable bidentate ligand with iron chelating activity. Deferiprone binds to iron in a 3:1 (ligand:iron) molar ratio. By binding to iron, deferiprone is able to remove excess iron from the body. A pyridone derivative and iron chelator that is used in the treatment of IRON OVERLOAD in patients with THALASSEMIA.
Related Compounds
Deferoxamine
Compound Description: Deferoxamine is an iron chelating agent used for the treatment of iron overload in conditions such as thalassemia major. It is a hexadentate iron chelator, meaning it can bind to iron with six bonds, forming a stable complex that can be excreted from the body. Deferoxamine is typically administered parenterally, either subcutaneously or intravenously, due to its poor oral bioavailability. [, , , ]
Relevance: Deferoxamine is frequently compared to deferiprone in studies evaluating the efficacy and safety of iron chelation therapy in thalassemia patients. Both compounds effectively reduce iron overload but differ in their administration routes, pharmacokinetic profiles, and potential side effects. Notably, deferiprone is administered orally, offering a more convenient alternative to the parenteral administration of deferoxamine. [, , , ]
Deferasirox
Compound Description: Deferasirox is another oral iron chelator approved for the treatment of chronic iron overload in patients with thalassemia major. It is a tridentate iron chelator with a once-daily dosing regimen, making it a more convenient option for patients compared to deferoxamine. [, , , ]
Relevance: Deferasirox is often studied alongside deferiprone as an alternative treatment for iron overload. Both are oral iron chelators with distinct chemical structures and pharmacokinetic properties. While both drugs effectively reduce iron levels, studies suggest potential differences in their efficacy and safety profiles. [, , , ]
Deferiprone-glucuronide (L1G)
Compound Description: Deferiprone-glucuronide is the major metabolite of deferiprone, formed via glucuronidation by the enzyme UDP-glucuronosyltransferase 1A6 (UGT1A6). Glucuronidation is a common metabolic pathway in the liver, increasing the water solubility of compounds for easier excretion. [, ]
Relevance: Deferiprone-glucuronide is directly related to deferiprone as its primary metabolite. Understanding the formation and elimination of deferiprone-glucuronide helps clarify the pharmacokinetic profile of deferiprone and its potential variability among patients with different genetic backgrounds or health conditions. [, ]
Deferiprone-Iron Complex
Compound Description: Deferiprone exerts its iron-chelating effect by forming a stable complex with iron (III) ions. This complex formation allows the removal of excess iron from the body through excretion. [, , ]
Relevance: The deferiprone-iron complex is the active form of deferiprone responsible for its therapeutic effect in iron overload conditions. The formation and stability of this complex are crucial for the efficacy of deferiprone in removing excess iron from the body. [, , ]
Kojic Acid
Compound Description: Kojic acid is a naturally occurring iron chelator with antioxidant properties. It is commonly used as a skin-lightening agent in cosmetics. []
Relevance: Kojic acid is structurally unrelated to deferiprone but shares its iron-chelating ability. In one study, researchers investigated the wound-healing properties of both compounds, revealing their potential to accelerate wound healing in rats, possibly due to their combined antioxidant and iron-chelating properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DPI-3290, also known as Org-41793, is a potent analgesic drug with potent antinociceptive activity and limited effects on respiratory function. DPI-3290 acts as an agonist at both μ- and δ-opioid receptor, with an IC50 of 6.2nM at μ and 1.0nM at δ. The balanced opioid agonist activity of DPI-3290 may provide a means of powerful analgesia while mitigating the mu-opioid receptor-mediated hypercapnia. DPI-3290 is more potent and elicited a similar magnitude of antinociceptive activity in the rat, actions mediated by its mixed opioid receptor agonist activity. The marked antinociceptive activity of DPI-3290 will likely provide a means for relieving severe pain in patients that require analgesic treatment.
Novel potent, specific, non-competitive, and orally bioavailable inhibitor of PTP1B, displaying antidiabetic properties associated with enhanced signaling through insulin and leptin receptors in animal models of diet-induced obesity DPM-1001 is a potent, specific, non-competitive, and orally bioavailable inhibitor of PTP1B, displaying antidiabetic properties associated with enhanced signaling through insulin and leptin receptors in animal models of diet-induced obesity.
GABAA antagonist, selectively antagonising tonic over phasic GABAergic currents in dentate gyrus granule cells DPP-4-PIOL is a GABAA antagonist. It acts by selectively antagonising tonic over phasic GABAergic currents in dentate gyrus granule cells.
6-Methoxycyclohexane-1,2,3,4,5-pentol is a natural product found in Glycyrrhiza uralensis, Genista ephedroides, and other organisms with data available.